butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate
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Overview
Description
Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate is a synthetic organic compound characterized by its unique chemical structure, which includes hexafluoro and fluoroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-fluoroaniline to form an intermediate, which is then reacted with butyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroanilino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hexafluoro and fluoroanilino groups play a crucial role in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoro groups.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another compound with hexafluoro and phenyl groups.
Uniqueness
Butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate is unique due to the presence of both hexafluoro and fluoroanilino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7N2O2/c1-2-3-8-25-11(24)23-12(13(16,17)18,14(19,20)21)22-10-6-4-9(15)5-7-10/h4-7,22H,2-3,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVQTRUGHGVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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